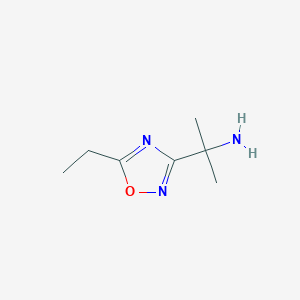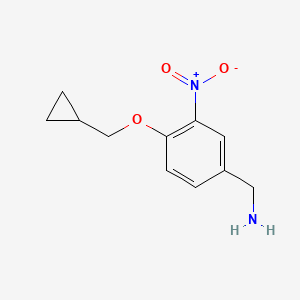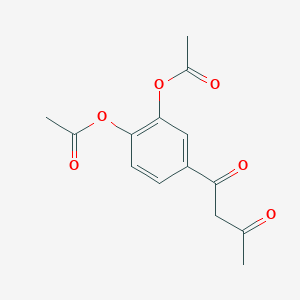
2-(Acetyloxy)-4-(3-oxobutanoyl)phenyl acetate
Übersicht
Beschreibung
2-(Acetyloxy)-4-(3-oxobutanoyl)phenyl acetate is a useful research compound. Its molecular formula is C14H14O6 and its molecular weight is 278.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
Diese Verbindung wird bei der Synthese verschiedener Pharmazeutika verwendet, da ihre Acetoacetylgruppe ein wichtiger Baustein in der organischen Synthese ist. Die Acetoacetyl-Einheit wird häufig in die Struktur von Arzneimitteln integriert, um ihre pharmakokinetischen Eigenschaften zu modifizieren oder Prodrugs zu erzeugen, die die Bioverfügbarkeit verbessern .
Materialwissenschaft
In der Materialwissenschaft kann die reaktive Acetoacetylgruppe der Verbindung verwendet werden, um neue Polymere mit spezifischen Eigenschaften zu erzeugen. Diese Polymere könnten für hohe Haltbarkeit, Flexibilität oder andere gewünschte Eigenschaften in Materialien entwickelt werden, die für medizinische Geräte, Beschichtungen oder als Teil von biologisch abbaubaren Materialien verwendet werden .
Analytische Chemie
“2-(Acetyloxy)-4-(3-oxobutanoyl)phenyl acetate” kann als Standard oder Reagenz in analytischen Verfahren wie Hochleistungsflüssigkeitschromatographie (HPLC), Flüssigchromatographie-Massenspektrometrie (LC-MS) und Kernspinresonanz (NMR)-Spektroskopie dienen. Diese Techniken sind entscheidend für die qualitative und quantitative Analyse chemischer Verbindungen .
Biochemische Forschung
Die Verbindung ist in der Biochemie von Interesse für die Untersuchung von enzymkatalysierten Reaktionen, die Acetoacetylgruppen beinhalten. Sie kann verwendet werden, um die Mechanismen von Enzymen zu untersuchen, die Ketonkörper synthetisieren oder abbauen, die bei der Energiegewinnung eine wichtige Rolle spielen .
Chemische Synthese
Sie dient als Zwischenprodukt bei der Synthese komplexer organischer Moleküle. Ihre Acetoacetylgruppe ist ein vielseitiger Vorläufer bei der Synthese von heterocyclischen Verbindungen, einer Klasse von Verbindungen, die in der pharmazeutischen Chemie weit verbreitet sind .
Landwirtschaftliche Chemie
In der landwirtschaftlichen Chemie könnte diese Verbindung für die Entwicklung neuer Agrochemikalien untersucht werden. Ihre Struktur ermöglicht die potenzielle Synthese von Herbiziden, Pestiziden oder Pflanzenwachstumsregulatoren, die den Ernteertrag verbessern und vor Schädlingen schützen könnten .
Wirkmechanismus
Target of Action
The primary target of 2-(Acetyloxy)-4-(3-oxobutanoyl)phenyl acetate is the Beta-ketoacyl- [acyl-carrier-protein] synthase III A, chloroplastic . This enzyme plays a crucial role in the condensation reaction of fatty acid synthesis .
Mode of Action
This compound interacts with its target by catalyzing the condensation reaction of fatty acid synthesis. This is achieved by adding two carbons from malonyl-ACP to an acyl acceptor . The compound initiates fatty acid synthesis by catalyzing the first condensation reaction .
Biochemical Pathways
The compound affects the fatty acid biosynthesis pathway . By catalyzing the first condensation reaction, it initiates the process of fatty acid synthesis . This can influence the total rate of fatty acid production .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to fatty acid synthesis . By catalyzing the first condensation reaction, it can influence the total rate of fatty acid production .
Biochemische Analyse
Biochemical Properties
2-(Acetyloxy)-4-(3-oxobutanoyl)phenyl acetate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with acetoacetyl-CoA, a key intermediate in the synthesis and degradation of ketone bodies and fatty acids . The nature of these interactions often involves the formation of acetoacetyl derivatives, which are essential for metabolic processes .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of enzymes involved in fatty acid biosynthesis, such as beta-ketoacyl-[acyl-carrier-protein] synthase . This modulation can lead to changes in the rate of fatty acid production and overall cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to enzymes like beta-ketoacyl-[acyl-carrier-protein] synthase, influencing their activity . This binding can result in enzyme inhibition or activation, leading to changes in gene expression and metabolic flux .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can undergo degradation, leading to a decrease in its efficacy over time . Long-term exposure to the compound can also result in alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on metabolic processes, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as acetoacetyl-CoA synthase, playing a role in the synthesis and degradation of ketone bodies and fatty acids . These interactions can affect metabolic flux and the levels of various metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution can affect its overall efficacy and function within the cell .
Subcellular Localization
This compound is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, such as the chloroplasts in plant cells . This localization is crucial for its role in metabolic processes and enzyme interactions .
Eigenschaften
IUPAC Name |
[2-acetyloxy-4-(3-oxobutanoyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O6/c1-8(15)6-12(18)11-4-5-13(19-9(2)16)14(7-11)20-10(3)17/h4-5,7H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKMHCVHAFOURW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC(=C(C=C1)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


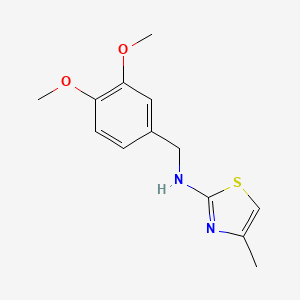
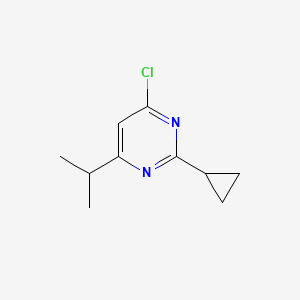


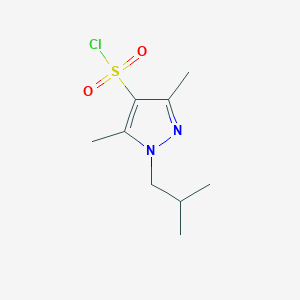

![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-amine](/img/structure/B1461327.png)
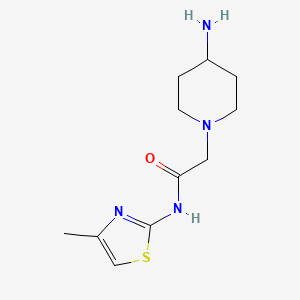
![[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B1461330.png)
